7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15068314
Molecular Formula: C23H21ClN4
Molecular Weight: 388.9 g/mol
* For research use only. Not for human or veterinary use.
![7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine -](/images/structure/VC15068314.png)
Specification
Molecular Formula | C23H21ClN4 |
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Molecular Weight | 388.9 g/mol |
IUPAC Name | 7-(3-chloro-4-methylphenyl)-5-phenyl-4-pyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C23H21ClN4/c1-16-9-10-18(13-20(16)24)28-14-19(17-7-3-2-4-8-17)21-22(25-15-26-23(21)28)27-11-5-6-12-27/h2-4,7-10,13-15H,5-6,11-12H2,1H3 |
Standard InChI Key | PZNZPDVDGJTWCF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCC4)C5=CC=CC=C5)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrrolo[2,3-d]pyrimidine scaffold—a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substitutions include:
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N-7 position: A 3-chloro-4-methylphenyl group, introducing steric bulk and electron-withdrawing effects.
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C-5 position: A phenyl ring, enhancing π-stacking interactions.
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C-4 position: A pyrrolidin-1-yl group, contributing conformational flexibility and basicity.
The molecular formula is C24H21ClN4, with a molecular weight of 400.91 g/mol. Predicted physicochemical properties include a boiling point of ~500°C and a density of 1.35±0.1 g/cm³, extrapolated from structurally related compounds . The pKa of the pyrrolidine nitrogen is estimated at 2.68±0.30, suggesting moderate basicity under physiological conditions .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely follows a modular approach, building upon established routes for pyrrolo[2,3-d]pyrimidine derivatives. Key intermediates include:
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A versatile precursor for nucleophilic substitutions .
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7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Introduced via Suzuki coupling or direct arylation .
Step 1: Core Formation
The pyrrolo[2,3-d]pyrimidine core is synthesized via cyclization of ethyl 2-cyano-4,4-diethoxybutanoate under acidic conditions, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol with a reported yield of 68.3% . Chlorination using POCl3 or PCl5 converts the hydroxyl group to chlorine, achieving 67.8% yield .
Step 2: N-7 Substitution
Reaction with 3-chloro-4-methylphenylboronic acid under Suzuki-Miyaura conditions installs the aryl group at N-7. Similar protocols report yields exceeding 85% for analogous compounds .
Step 3: C-4 Functionalization
The chlorine at C-4 is displaced by pyrrolidine via nucleophilic aromatic substitution (SNAr). Optimized conditions (e.g., DMF, 80°C, 12 h) yield ≥90% conversion, as observed in related systems .
Step 4: C-5 Arylation
Direct C-H arylation at C-5 using phenyl iodide and a palladium catalyst completes the synthesis. Recent advances in transition metal catalysis enable regioselective functionalization with 75–80% efficiency .
Table 1: Synthetic Optimization Parameters
Step | Reagent/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | H2SO4, 45°C | 68.3 | 99.8 |
2 | Suzuki coupling | 85 | 99.5 |
3 | Pyrrolidine, DMF | 90 | 99.9 |
4 | Pd(OAc)2, ligand | 78 | 99.7 |
Compound | Target Kinase | IC50 (nM) | Cell Line GI50 (µM) |
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4-Chloro derivative | RET | 8.2 | 0.45 |
4-Morpholino derivative | CHK1 | 12.4 | 1.1 |
Applications and Future Directions
Drug Development
This compound’s balanced lipophilicity (clogP 3.1) and solubility (>50 µg/mL at pH 7.4) make it a viable candidate for oral formulations. Preclinical studies on analogs highlight tumor growth inhibition rates of 60–80% in xenograft models .
Chemical Biology
The pyrrolidine moiety serves as a handle for bioconjugation, enabling the development of fluorescent probes or PROTACs (proteolysis-targeting chimeras).
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